2-Piperidinopyridine-4-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKONCBLCEKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681909 | |
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-82-3 | |
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidinopyridine 4 Boronic Acid and Its Derivatives
Halogen-Metal Exchange and Borylation Approaches
The halogen-metal exchange reaction is a cornerstone in the synthesis of aryl and heteroaryl boronic acids. umich.edu This method involves the reaction of a halo-substituted pyridine (B92270) with an organometallic reagent, typically an organolithium species, to generate a lithiated intermediate. This intermediate is then quenched with a boron-containing electrophile, most commonly a trialkylborate, to form the desired boronic acid after acidic workup. dergipark.org.trresearchgate.net
The synthesis of pyridinylboronic acids frequently starts from their corresponding halopyridine precursors. researchgate.net For the preparation of 2-piperidinopyridine-4-boronic acid, a suitable starting material would be a 4-halo-2-piperidinopyridine. The reaction is typically carried out at low temperatures, such as -78°C, to control the reactivity of the organolithium reagent and prevent side reactions. dergipark.org.tr The choice of solvent is also crucial, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used. dergipark.org.tr
A general representation of this synthetic approach is as follows:
Scheme 1: General Halogen-Metal Exchange and Borylation
This is a generalized scheme and specific reaction conditions may vary.
The identity of the halogen atom at the 4-position of the 2-piperidinopyridine (B1585375) ring significantly influences the efficiency of the halogen-metal exchange reaction. Generally, the rate of exchange follows the order I > Br > Cl. researchgate.net 2-Iodopyridines are often used for the synthesis of 2-pyridinylboronic acids and their derivatives. researchgate.net The greater reactivity of the carbon-iodine bond towards cleavage by the organolithium reagent makes iodo-substituted pyridines highly effective substrates for this transformation. Bromo-substituted pyridines are also widely used and represent a good balance between reactivity and stability of the starting material. researchgate.net Chloro-substituted pyridines are less reactive and may require more forcing conditions for the halogen-metal exchange to occur efficiently.
| Halogen | Relative Reactivity in Halogen-Metal Exchange |
| Iodine | High |
| Bromine | Moderate |
| Chlorine | Low |
Trialkylborates, such as triisopropyl borate (B1201080) [B(O-iPr)₃] or trimethyl borate [B(OMe)₃], are essential reagents in the borylation step. dergipark.org.tr After the formation of the lithiated pyridine intermediate, the trialkylborate acts as the boron electrophile. The lone pair of electrons on the carbon of the aryllithium attacks the electron-deficient boron atom of the trialkylborate. This addition is followed by an aqueous acidic workup, which hydrolyzes the resulting boronate ester to the desired boronic acid. The choice of the trialkyl borate can influence the reaction yield and ease of purification. For instance, triisopropyl borate is often favored due to the steric bulk of the isopropoxy groups, which can sometimes lead to cleaner reactions and improved yields. dergipark.org.tr
Directed Ortho-Metallation (DoM) Strategies
Directed ortho-metallation (DoM) is a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent and directs the deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
In the context of synthesizing derivatives of this compound, a directing group on the pyridine ring can be utilized to achieve regioselective lithiation. dergipark.org.tr The piperidine (B6355638) group itself can act as a directing group, although its directing ability may vary depending on the specific reaction conditions and the presence of other substituents. More commonly, other functional groups are introduced to the pyridine ring to serve as more effective DMGs. Examples of powerful directing groups include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org These groups contain heteroatoms with lone pairs of electrons that can chelate to the lithium atom of the organolithium reagent, positioning it for deprotonation at the adjacent ortho-carbon. baranlab.org
The DoM strategy involves a two-step sequence: metallation followed by borylation. dergipark.org.tr A substituted pyridine bearing a directing group is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent like n-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can enhance the reactivity of the organolithium species. dergipark.org.trbaranlab.org This deprotonation step generates a lithiated pyridine intermediate with high regioselectivity. dergipark.org.tr
Following the metallation step, the reaction mixture is quenched with a trialkylborate, in a similar fashion to the halogen-metal exchange pathway. The subsequent acidic workup then affords the desired pyridinylboronic acid. dergipark.org.tr This approach offers the advantage of creating C-B bonds at positions that might be difficult to access through other methods and avoids the need for pre-functionalized halopyridines. researchgate.net
| Step | Reagents | Purpose |
| Metallation | Organolithium (e.g., n-BuLi) or Lithium Amide (e.g., LDA) | Regioselective deprotonation ortho to the directing group. |
| Borylation | Trialkylborate (e.g., B(O-iPr)₃) | Introduction of the boron moiety. |
| Workup | Aqueous Acid (e.g., HCl) | Hydrolysis of the boronate ester to the boronic acid. |
Palladium-Catalyzed Cross-Coupling Reactions for Borylation
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of carbon-boron bonds. arkat-usa.orgresearchgate.net This approach is widely used for the synthesis of aryl and heteroaryl boronic acids and their esters. arkat-usa.orgvulcanchem.com
Coupling of Halopyridines with Diboron (B99234) Reagents (e.g., Tetraalkoxydiboron)
A common strategy for the synthesis of pyridinylboronic esters involves the palladium-catalyzed cross-coupling of halopyridines with diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). arkat-usa.orgresearchgate.netacs.orgbeilstein-journals.org This reaction, often referred to as the Miyaura-Ishiyama borylation, is an efficient method for introducing a boronate group onto the pyridine ring and is compatible with a wide range of functional groups. arkat-usa.orgbeilstein-journals.orgnih.gov The general transformation involves the reaction of a halopyridine with B₂pin₂ in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
The choice of palladium catalyst and ligand is crucial for the success of the reaction. For instance, the combination of Pd(OAc)₂ and ligands like DPEphos or XPhos has been shown to be effective for the borylation of aryl halides. beilstein-journals.org In some cases, the reaction can be performed under solvent-free, mechanochemical conditions, offering a more sustainable approach. beilstein-journals.org
A key advantage of this method is its applicability to a variety of substituted halopyridines, allowing for the synthesis of a diverse array of pyridinylboronic esters. nih.gov These esters can then be used in subsequent reactions, such as the Suzuki-Miyaura cross-coupling, to form biaryl compounds. acs.orgnih.govorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Borylation of Halopyridines
| Halopyridine Substrate | Diboron Reagent | Palladium Catalyst/Ligand | Product | Reference |
| 2-Bromo-6-methoxynaphthalene | Bis(pinacolato)diboron | Pd(OAc)₂ | 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | beilstein-journals.org |
| Aryl Halides | Bis(pinacolato)diboron | Pd₂(dba)₃ / XPhos | Arylboronic Esters | nih.gov |
| 2-Bromopyridines | Bis(pinacolato)diboron | Palladium Catalyst | 2-Pyridylboronic Esters | researchgate.netresearchgate.net |
Coupling with Dialkoxyhydroboranes
Another important palladium-catalyzed method involves the coupling of halopyridines with dialkoxyhydroboranes, such as pinacolborane (HBpin). arkat-usa.orgorganic-chemistry.org This approach offers an atom-economical alternative to using diboron reagents. organic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst and a base, such as triethylamine. organic-chemistry.org
This method has been successfully applied to a range of aryl and heteroaryl halides, including those with various functional groups like carbonyls, cyano, and nitro groups. organic-chemistry.org The use of pinacolborane as the boron source is advantageous due to its stability and commercial availability. organic-chemistry.orgrsc.org
Iridium- and Rhodium-Catalyzed C-H/C-F Borylation
Direct C-H bond activation and subsequent borylation catalyzed by transition metals like iridium and rhodium have emerged as powerful strategies for the synthesis of pyridinylboronic esters. arkat-usa.orgresearchgate.netumich.edu These methods offer a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. bohrium.com
Iridium-catalyzed C-H borylation is a valuable technique for preparing aryl and heteroaryl boronates. nih.govresearchgate.netrsc.org However, the borylation of pyridines can be challenging due to the coordination of the pyridine nitrogen to the iridium catalyst, which can lead to catalyst inhibition and low reactivity. nih.govresearchgate.netrsc.org This issue is particularly pronounced for the borylation at the C-2 position. nih.govresearchgate.net The regioselectivity of the reaction is influenced by steric and electronic factors. researchgate.net For instance, the presence of a substituent at the C-2 position can overcome catalyst inhibition and allow for borylation at other positions. nih.govrsc.org These reactions can often be carried out under neat conditions without a solvent. bohrium.comacs.org
Rhodium catalysts have also been employed for the C-H borylation of pyridines and related compounds. acs.orgacs.orgrsc.orgnih.gov For example, pyridine-directed, rhodium-catalyzed C6-selective C-H borylation of 2-pyridones has been developed using bis(pinacolato)diboron. acs.orgacs.orgnih.gov This method demonstrates excellent site selectivity under relatively mild conditions. acs.orgacs.orgnih.gov
Table 2: Comparison of Iridium- and Rhodium-Catalyzed Borylation
| Catalyst | Substrate Scope | Key Features | Reference |
| Iridium | Pyridines, CF₃-substituted pyridines | Overcomes catalyst inhibition with C-2 substituents; sterically governed regioselectivity. | bohrium.comnih.govresearchgate.netrsc.orgacs.org |
| Rhodium | 2-Pyridones, Arenes (with pyridine directing group) | High C6-selectivity in 2-pyridones; pyridine-directed ortho-borylation. | acs.orgacs.orgrsc.orgnih.gov |
[4+2] Cycloaddition Approaches for Pyridinylboronic Acid Synthesis
[4+2] cycloaddition reactions provide an alternative pathway to construct the pyridine ring with a boron functionality already incorporated. arkat-usa.orgresearchgate.netumich.eduresearchgate.net This approach is distinct from the methods that involve the modification of a pre-existing pyridine ring. While less common than the cross-coupling and C-H activation methods, it offers a unique strategy for accessing certain substituted pyridinylboronic acid derivatives. For instance, a palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes has been developed for the synthesis of substituted piperidines. nih.gov
Synthesis of Boronic Esters for Enhanced Stability
Boronic acids can be unstable and prone to decomposition. rsc.org To enhance their stability, they are often converted to boronic esters, particularly pinacol (B44631) esters. rsc.orgescholarship.org These esters are generally more robust, easier to handle, and can be purified by column chromatography. rsc.orgacs.org
Condensation Reactions with Alkanediols (e.g., Pinacol)
The most common method for preparing boronic esters is the condensation reaction of a boronic acid with an alkanediol, such as pinacol. This reaction is typically straightforward and results in the formation of a stable cyclic boronate ester. rsc.org Alkyl pinacol boronic esters are particularly valued for their stability and non-toxicity. rsc.org The synthesis of these esters can be achieved through various methods, including those that are transition metal-free. rsc.org For example, Grignard reagents can react with pinacolborane to produce pinacol boronate esters in good yields. organic-chemistry.orgescholarship.orgnih.gov
Microwave-Assisted Synthesis of Boronates and Boroxines
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. This approach is particularly effective in the synthesis of heterocyclic compounds, including boronates and their corresponding anhydrides, boroxines. The primary benefits include dramatically reduced reaction times, improved yields, and often, enhanced product purity. researchgate.net
The application of microwave irradiation can facilitate rapid and efficient synthesis of various heterocyclic structures. For instance, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters under microwave conditions is completed in minutes compared to hours with conventional heating. researchgate.net This efficiency is also observed in the Suzuki coupling of dichloropyrimidines with aryl boronic acids, where microwave heating shortens reaction times to 15 minutes with low catalyst loading. mdpi.com The rapid and energy-efficient synthesis of organic anodes, such as sodium naphthalene-2,6-dicarboxylate, further underscores the utility of microwave technology in preparing complex organic materials. d-nb.info
Boroxines, the cyclic anhydrides of boronic acids, can also be synthesized efficiently. While boronic acids can be challenging to isolate in pure form due to their tendency to dehydrate, specific conditions can favor the formation of the more stable boroxine (B1236090) structure. mdpi.com Microwave assistance can promote these dehydration and cyclization reactions, providing a direct route to boroxines from the corresponding boronic acids or their precursors.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Piperazinediones researchgate.net
| Entry | Product | Conventional Heating (200 °C) | Microwave (600 W) | ||
|---|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | ||
| 1 | Compound 5a | 2 | 98 | 5 | 95 |
| 2 | Compound 5b | 2 | 95 | 5 | 94 |
| 3 | Compound 5c | 2 | 98 | 5 | 96 |
Specific Synthetic Routes to Piperidine-containing Boronic Acids
The synthesis of piperidine-containing boronic acids, key intermediates in medicinal chemistry, involves specialized strategies to construct the saturated heterocyclic ring bearing the boronic acid functionality.
Synthesis of N-substituted Piperidine-4-borate Esters
A notable synthetic route to N-substituted piperidine-4-borate esters starts from N-substituted-4-piperidones. google.com This method provides a direct and effective pathway with high product purity (≥98%). google.com The process involves several key transformations, beginning with the conversion of the carbonyl group of the piperidone into a vinyl halogen. This intermediate then undergoes a reaction with metallic lithium and a boron halide, followed by the addition of a dihydric alcohol (such as pinacol) to form the boronate ester. The final step is a hydrogenation reaction to saturate the ring, yielding the desired N-substituted piperidine-4-borate ester. google.com
This approach circumvents issues associated with other methods, such as the high cost of raw materials or the need for multiple chromatographic purifications. google.com An alternative strategy involves the synthesis of dihydropyridine (B1217469) boronic esters, which can then be reduced to the corresponding piperidine boronic esters. escholarship.org This is achieved by adding an organometallic nucleophile to a 4-pyridineboronic acid pinacol ester, followed by N-activation, which generates a dihydropyridine intermediate that can be subsequently hydrogenated. escholarship.org
Table 2: Key Steps in the Synthesis of N-substituted Piperidine-4-borate Esters google.com
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Conversion of carbonyl to vinyl halogen | N-substituted-4-piperidone, Triaryl phosphite (B83602), Halogen (Cl₂ or Br₂), Organic base |
| 2 | Borylation | Vinyl halogen intermediate, Metal lithium, Bis(diisopropylamine)boron halide |
| 3 | Esterification | Dihydric alcohol (e.g., pinacol) |
| 4 | Hydrogenation | Palladium-carbon (Pd/C) catalyst, H₂ |
Hydrogenation of Pyridine Derivatives to Piperidines
The conversion of a pyridine ring to a piperidine ring is a fundamental step in the synthesis of these compounds and is typically achieved through hydrogenation. This reduction can be accomplished using various catalytic systems and conditions.
Catalytic hydrogenation using transition metals is a common approach. nih.gov Classical methods may employ a nickel catalyst at high temperatures (200 °C) and pressures (15-30 MPa). chemicalbook.com More modern methods utilize a range of catalysts for higher efficiency and selectivity under milder conditions. Heterogeneous cobalt catalysts have been shown to facilitate acid-free hydrogenation in water, offering a greener alternative. mdpi.com Rhodium(I) and Ruthenium(II) complexes are also effective for the double reduction of pyridine derivatives. nih.govmdpi.com Palladium on carbon (Pd/C) is a widely used catalyst for the final reduction step of partially saturated intermediates, such as tetrahydropyridines, to furnish the fully saturated piperidine ring. escholarship.orgsnnu.edu.cn
A metal-free alternative for this transformation is the transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source, catalyzed by a borane such as tris(pentafluorophenyl)borane. researchgate.net This method avoids the need for high-pressure hydrogen gas, making it a practical and useful technique that often proceeds with moderate to excellent cis-selectivity. researchgate.net A multi-step chemo-enzymatic strategy has also been developed, involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation with a boronic acid to create a 3-substituted tetrahydropyridine, which is then reduced to the final enantioenriched piperidine. snnu.edu.cnnih.gov
Table 3: Catalytic Systems for the Hydrogenation of Pyridines to Piperidines
| Catalytic System | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| Nickel (Ni) | H₂ gas | High temperature and pressure required | chemicalbook.com |
| Heterogeneous Cobalt (Co) | H₂ gas | Acid-free conditions, can be performed in water | mdpi.com |
| Rhodium (Rh) / Ruthenium (Ru) | H₂ or NaBH₄ followed by H₂ | Effective for asymmetric hydrogenation | nih.govmdpi.com |
| Palladium on Carbon (Pd/C) | H₂ gas | Common for reducing partially saturated intermediates | escholarship.orgsnnu.edu.cn |
| Tris(pentafluorophenyl)borane | Ammonia borane | Metal-free transfer hydrogenation, no high-pressure H₂ | researchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. ejcmpr.com For the synthesis of piperidine-containing compounds, green approaches focus on using environmentally benign solvents, reducing waste, and employing catalytic processes.
An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key starting materials for compounds like this compound. nih.gov This highlights the importance of considering the entire synthetic route from a green perspective. The use of water as a solvent is a cornerstone of green chemistry, and some catalytic hydrogenations of pyridine derivatives can be successfully carried out in aqueous media. mdpi.com
Solvent-free reaction conditions, such as "grindstone chemistry," where solid reactants are ground together, represent another green alternative that minimizes solvent waste. researchgate.net Evaluating the "greenness" of a synthetic process can be quantified using metrics like Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used to the mass of the final product. mdpi.com Adopting these approaches can lead to more sustainable and cost-effective manufacturing processes for complex molecules.
Scalable Synthesis Protocols
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, and robustness of the synthetic route. For piperidine-containing boronic acids, scalability requires the development of practical and cost-effective protocols.
A major challenge in the synthesis of 2-pyridyl boronic acids is their inherent instability, which complicates their isolation, purification, and storage, making large-scale production difficult. nih.gov A key strategy to overcome this is the use of stable boronic acid surrogates. N-methyliminodiacetic acid (MIDA) boronates have emerged as highly effective, air-stable, and crystalline surrogates for unstable heterocyclic boronic acids. nih.gov A scalable and cost-effective method has been developed for preparing a wide range of heterocyclic MIDA boronates via the direct transligation of the corresponding triisopropoxyborate salts, overcoming previous cumbersome and low-yielding syntheses. nih.gov
Developing scalable protocols also involves optimizing reaction conditions to ensure high yields and purity, as demonstrated in the large-scale synthesis of specific piperidine derivatives. mdpi.com The ability to perform reactions on a gram scale or larger without compromising yield or selectivity is a critical factor for any synthetic method intended for industrial application. snnu.edu.cnnih.gov
Table of Compounds
Reactivity and Mechanistic Studies of 2 Piperidinopyridine 4 Boronic Acid
Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds. This reaction typically involves the coupling of an organoboron compound, such as 2-Piperidinopyridine-4-boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. It is a versatile and widely used method for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. researchgate.netorganic-chemistry.org
The formation of a C-C bond via the Suzuki-Miyaura reaction is a highly efficient process facilitated by a palladium catalyst. mit.edu The general transformation involves the reaction of the organoboron species with an aryl or vinyl halide. For a compound like this compound, this reaction would forge a new bond between the pyridine (B92270) ring at the C4 position and the organic group from the halide coupling partner. The success of these transformations relies on the careful selection of a palladium precursor, ligands, and reaction conditions to ensure high yield and selectivity. unc.edu
Pyridine-derived boronic acids are frequently coupled with a wide array of aryl and heteroaryl halides (chlorides, bromides, and iodides). nih.govnih.gov The reactivity of the halide partner generally follows the order I > Br > Cl. While challenging, methods have been developed to effectively couple even less reactive aryl chlorides. nih.gov The electronic properties of the halide partner are significant; electron-withdrawing groups on the aryl halide can facilitate the reaction, while electron-donating groups may require more active catalyst systems. mdpi.com The piperidine (B6355638) substituent on the pyridine ring of this compound is an electron-donating group, which can influence the electronic nature of the pyridine ring and its reactivity in the coupling process.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: youtube.comlibretexts.org
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X). This step forms a Pd(II) intermediate, [R¹-Pd(II)-X]. The rate of this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst.
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is first activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [R¹-Pd(II)-R²]. This is often the rate-determining step of the catalytic cycle.
Reductive Elimination: The final step involves the elimination of the coupled product (R¹-R²) from the diorganopalladium(II) complex. This process regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle. The ligands on the palladium must be arranged in a cis orientation for this step to occur.
The choice of the palladium source and, critically, the supporting ligand is paramount for a successful Suzuki-Miyaura coupling. Common palladium precursors include Pd(PPh₃)₄ and Pd(OAc)₂. The ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. mit.edu
Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines (e.g., SPhos, XPhos), are highly effective. They promote the oxidative addition step and facilitate the final reductive elimination. nih.gov For challenging substrates like heteroaryl boronic acids, specialized phosphine or phosphite (B83602) oxide ligands have been shown to be highly active. nih.govnih.gov
Ligand Effects: The steric bulk of the ligand can influence the coordination number of the palladium center, while its electronic properties affect the electron density at the metal, thereby influencing all stages of the catalytic cycle. The development of new ligands has been crucial in expanding the scope of the Suzuki-Miyaura reaction to include more difficult substrates. mit.edu
The outcome of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions employed.
Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base can significantly affect the reaction rate and yield, and its choice is often substrate-dependent.
Solvent: The choice of solvent is critical for solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently used. Water can play a beneficial role in the reaction, though its exact function can be complex. dntb.gov.ua
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C). mdpi.com Higher temperatures are often required for less reactive substrates, such as aryl chlorides. The thermal stability of the catalyst and reactants, especially the boronic acid which can undergo protodeboronation at high temperatures, must be considered.
Below is a representative table illustrating typical conditions for the Suzuki-Miyaura coupling of a generic pyridylboronic acid with various aryl bromides, which could be analogous to the reactivity of this compound.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3 | 2-Bromotoluene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 90 |
Note: The data in this table is illustrative for a generic pyridylboronic acid and does not represent experimentally verified results for this compound.
Asymmetric Suzuki-Miyaura Coupling with Pyridine-Derived Boronic Acids
The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing chiral molecules. However, its application to pyridine-derived boronic acids is often challenging. Research has shown that unmodified pyridine boronic acids can be unsuitable for these transformations, sometimes inhibiting the catalytic cycle. nih.gov
One successful strategy involves modifying the pyridine core to modulate its electronic properties. For instance, introducing an electron-withdrawing group, such as a chlorine atom at the 2-position, can render the pyridine less Lewis basic. nih.govresearchgate.net This reduced basicity prevents the pyridine nitrogen from binding too strongly to the rhodium catalyst, which would otherwise inhibit the reaction. nih.govresearchgate.net While specific studies on this compound are not prevalent, the strongly electron-donating nature of the piperidino group would be expected to increase the Lewis basicity of the pyridine nitrogen, potentially making it a challenging substrate for asymmetric coupling under standard conditions. It is hypothesized that this heightened basicity could lead to catalyst inhibition, similar to what is observed with unsubstituted pyridine. nih.gov
Table 1: Asymmetric Suzuki-Miyaura Coupling of Modified Pyridine Boronic Acids This table presents data for analogous compounds to illustrate the principles of asymmetric coupling with pyridine derivatives.
| Entry | Pyridine Boronic Acid Derivative | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Chloropyridine-4-boronic acid | Racemic Allylic Chloride | Rh-based catalyst | >50 | >97 |
| 2 | 2-Fluoropyridine-4-boronic acid | Racemic Allylic Chloride | Rh-based catalyst | >50 | >97 |
| 3 | Pyridine-4-boronic acid | Racemic Allylic Chloride | Rh-based catalyst | Low/No Reaction | - |
Data adapted from studies on 2-halopyridine boronic acids to illustrate reactivity principles. nih.gov
Addressing the "2-Pyridyl Problem" in Cross-Coupling
The "2-pyridyl problem" refers to the notorious instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling reactions. researchgate.net These compounds are highly susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, which deactivates the reagent. researchgate.netresearchgate.net This instability makes their use in synthesis challenging, often resulting in low yields of the desired coupled products. nih.gov
Although this compound has the boronic acid group at the 4-position, the principles of the "2-pyridyl problem" are relevant due to the influence of the pyridine nitrogen. The nitrogen atom can coordinate to the palladium catalyst, interfering with the catalytic cycle. Furthermore, the electron-donating piperidino group at the 2-position increases the electron density of the ring, which can affect the transmetalation step.
Several strategies have been developed to overcome these challenges, including:
Use of more stable boronate esters: Converting the boronic acid to a more stable form, such as a pinacol (B44631) boronate ester or an N-phenyldiethanolamine (PDEA) boronate, can prevent premature decomposition. researchgate.net
Development of specialized catalyst systems: Highly active catalyst systems, sometimes employing phosphite or phosphine oxide ligands, have been found to be more effective for coupling these challenging nucleophiles. nih.gov
Use of Lewis acidic additives: Additives like copper(I) salts can facilitate the transmetalation from boron to palladium, likely by first forming a pyridyl-copper intermediate.
The piperidino group in this compound, being a strong donating group, enhances the basicity of the pyridine nitrogen, potentially increasing its tendency to coordinate to and inhibit the palladium catalyst. Therefore, successful coupling would likely require carefully optimized conditions, such as the use of robust ligands that can prevent catalyst deactivation.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is particularly attractive as it can often be performed under mild conditions, using air as the oxidant. wikipedia.org
Copper-Catalyzed C-N and C-O Bond Formation
The Chan-Lam coupling facilitates the formation of C-N and C-O bonds by coupling an aryl boronic acid with an amine or an alcohol, respectively. wikipedia.org The reaction is catalyzed by copper complexes, typically using Cu(OAc)₂ or Cu(OTf)₂. The generally accepted mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the product and a Cu(I) species. wikipedia.orgorganic-chemistry.org The Cu(I) is then re-oxidized to Cu(II) to continue the catalytic cycle. For a substrate like this compound, this reaction would allow for the direct connection of the pyridine ring to various nitrogen and oxygen nucleophiles at the C-4 position. The 2-piperidino group could potentially act as an internal ligand, coordinating to the copper center and influencing the reaction's efficiency and regioselectivity. researchgate.net
Coupling with Alcohols, Amines, Anilines, and Amides
A significant advantage of the Chan-Lam coupling is its broad substrate scope with respect to the nucleophile. organic-chemistry.org The reaction is effective for a wide range of N-H and O-H containing compounds, including:
Alcohols: To form aryl ethers.
Amines: Both aliphatic and aromatic (anilines) to form secondary aryl amines. organic-chemistry.org
Amides, Imides, and Carbamates: To form N-arylated products. organic-chemistry.org
Studies on the Chan-Lam coupling of 2-aminopyridine (B139424) have shown that N-arylation can be achieved with various aryl boronic acids, demonstrating the feasibility of using aminopyridine scaffolds in this transformation. researchgate.net This suggests that this compound would be a viable coupling partner for a diverse array of N-H and O-H nucleophiles, enabling the synthesis of a wide range of functionalized pyridine derivatives.
Table 2: Chan-Lam Coupling of Aryl Boronic Acids with Various Nucleophiles This table presents generalized data for aryl boronic acids to illustrate the scope of the Chan-Lam coupling.
| Entry | Aryl Boronic Acid | Nucleophile | Copper Source | Product Type | Typical Yield Range (%) |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ | C-N (Aryl Amine) | 70-95 |
| 2 | Phenylboronic acid | Phenol | Cu(OAc)₂ | C-O (Aryl Ether) | 65-90 |
| 3 | Phenylboronic acid | Benzamide | Cu(OAc)₂ | C-N (N-Aryl Amide) | 60-85 |
| 4 | Phenylboronic acid | Piperidine | Cu(OAc)₂ | C-N (Aryl Amine) | 75-95 |
Data compiled from general literature on Chan-Lam couplings. organic-chemistry.orgresearchgate.net
Role of Oxidants (e.g., Molecular Oxygen)
The Chan-Lam coupling is an oxidative cross-coupling reaction. An oxidant is required to regenerate the active Cu(II) catalyst from the Cu(I) species formed after the reductive elimination step. organic-chemistry.org A key advantage of this reaction is that molecular oxygen, typically from ambient air, can serve as the terminal oxidant. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the oxidation of Cu(I) to Cu(II). Some studies also propose that the reaction is facilitated by the formation of a Cu(III) intermediate, with oxygen promoting the reductive elimination from this higher oxidation state species, which is generally faster. organic-chemistry.org This ability to use air as the oxidant makes the procedure operationally simple and environmentally benign compared to methods requiring stoichiometric chemical oxidants.
Ligand Effects in Copper Catalysis (e.g., 2,2'-Bipyridine (B1663995), DMAP)
While some Chan-Lam couplings can proceed without an additional ligand, the choice of ligand can significantly impact the reaction's efficiency and substrate scope. Ligands can stabilize the copper catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Common ligands used in Chan-Lam reactions include:
Pyridine and its derivatives: Pyridine, 4-methylpyridine, and 2,6-lutidine are often used, serving as both a ligand and a base. wikipedia.orgorganic-chemistry.org
Bidentate ligands: Ligands such as 2,2'-bipyridine or phenanthroline derivatives can improve yields, particularly with challenging substrates. nih.gov
DMAP (4-Dimethylaminopyridine): Can be used as a ligand to promote the coupling.
In the case of this compound, the substrate itself contains two potential coordination sites for the copper catalyst: the pyridine nitrogen and the piperidino nitrogen. This intramolecular chelation could stabilize the catalytic intermediates and potentially reduce or eliminate the need for an external ligand. Such a substrate-directed effect could be a significant feature of its reactivity in copper-catalyzed transformations.
Mechanistic Considerations: Copper-Aryl Complexes, Reductive Elimination
In cross-coupling reactions involving arylboronic acids, copper catalysts play a crucial role, particularly in Chan-Evans-Lam (CEL) type reactions and as additives in challenging Suzuki-Miyaura couplings. The mechanism typically proceeds through the formation of copper-aryl intermediates. While the precise cycle can vary, a common pathway involves the interaction of a Cu(II) salt with the arylboronic acid. This leads to a transmetalation step, forming an aryl-copper(II) complex. This complex then coordinates with the nucleophile (e.g., an amine or alcohol). The final product is formed via reductive elimination from a transient Cu(III) intermediate, regenerating a Cu(I) species which is then reoxidized to Cu(II) to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org
An alternative mechanism involves a Cu(I)/Cu(III) catalytic cycle. Here, a Cu(I) complex undergoes oxidative addition, followed by transmetalation with the boronic acid to form a Cu(III) intermediate. This intermediate then undergoes reductive elimination to yield the coupled product and the Cu(I) catalyst. acs.org For substrates like 2-pyridyl boronic acids, the role of copper can be multifaceted. It may facilitate the otherwise difficult transmetalation to the primary catalyst (e.g., palladium in Suzuki couplings) or stabilize intermediates through coordination with the pyridine nitrogen. researchgate.net This coordination can influence the electronic properties and reactivity of the boronic acid. The general steps in a copper-catalyzed C-N coupling are outlined below.
Table 1: Proposed General Mechanistic Steps in Copper-Catalyzed Arylation
| Step | Description | Putative Intermediates |
| 1. Ligand Exchange | The arylboronic acid displaces a ligand on the copper center. | [LₙCu(II)] → [Lₙ₋₁Cu(II)-ArB(OH)₂] |
| 2. Transmetalation | The aryl group is transferred from boron to copper. | [Lₙ₋₁Cu(II)-ArB(OH)₂] → [Lₙ₋₁Cu(II)-Ar] |
| 3. Nucleophile Coordination | The N-H or O-H containing substrate coordinates to the aryl-copper complex. | [Lₙ₋₁Cu(II)-Ar] + Nu-H → [Lₙ₋₁Cu(II)(Ar)(NuH)] |
| 4. Reductive Elimination | The C-N or C-O bond is formed, reducing the copper center (often postulated to occur from a Cu(III) state after an oxidation step). | [Cu(III)(Ar)(Nu)] → Ar-Nu + [Cu(I)] |
| 5. Re-oxidation | The active copper catalyst is regenerated, often by atmospheric oxygen. | [Cu(I)] → [Cu(II)] |
Other Cross-Coupling Reactions
Beyond the widely used Suzuki-Miyaura reaction, this compound and related heteroarylboronic acids are valuable reagents in other important cross-coupling transformations.
Chan-Evans-Lam (CEL) Coupling: This reaction forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, through the copper-catalyzed coupling of an arylboronic acid with an amine, amide, or alcohol. wikipedia.orgnih.gov The reaction is notable for its mild conditions, often running at room temperature and open to the air. organic-chemistry.org For heteroaromatic substrates, including pyridyl boronic acids, the CEL coupling provides a direct method for N-arylation or O-arylation, creating valuable aryl-ether and aryl-amine linkages. nih.gov The reaction is tolerant of a wide range of functional groups. researchgate.net
Liebeskind-Srogl Coupling: This is a palladium-catalyzed, copper-mediated cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid to produce ketones. nih.gov The reaction proceeds under neutral conditions and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com The methodology has been applied to heteroaromatic thioethers and boronic acids. researchgate.net However, studies have shown that nitrogen-containing heteroaromatic boronic acids can sometimes be challenging substrates under these conditions, potentially due to coordination with the metal centers, which can inhibit catalysis. nih.govresearchgate.net
Protodeboronation and Stability Issues
A significant challenge in the application of many heteroarylboronic acids, including 2-pyridyl derivatives, is their susceptibility to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.
Factors Influencing Protodeboronation Rate
The rate of protodeboronation is highly sensitive to several factors. The structure of the boronic acid is paramount; 2-pyridyl boronic acids are notoriously less stable than their 3- and 4-pyridyl isomers. This instability is attributed to the proximity of the basic nitrogen atom to the boronic acid group, which facilitates a specific decomposition pathway. Other key factors include pH, temperature, and concentration. An increase in temperature generally accelerates decomposition. Furthermore, at pH values where both the boronic acid and its corresponding boronate are present in significant concentrations, a self-catalysis pathway can become operative, increasing the rate of decomposition. The presence of certain Lewis acids, such as copper or zinc salts, can also influence the rate, either by attenuating or accelerating the fragmentation depending on the specific substrate and conditions.
Role of pH and Boronic Acid Speciation
The pH of the reaction medium has a profound effect on the stability of boronic acids because it governs the equilibrium between the neutral, trigonal planar boronic acid (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻). For 2-pyridyl boronic acids, the situation is further complicated by the protonation state of the pyridine nitrogen. At neutral pH, the 2-pyridyl boronic acid can exist as a zwitterion. This zwitterionic intermediate is highly susceptible to rapid fragmentation, leading to an accelerated rate of protodeboronation. researchgate.net This pathway is a primary reason for the pronounced instability of 2-pyridyl boronic acids compared to other isomers where such an intermediate is not readily formed.
Table 2: Influence of pH on Boronic Acid Species and Stability
| pH Range | Dominant Boron Species | Dominant Pyridine Species | Key Intermediate for 2-Pyridyl Isomer | Consequence for Stability |
| Acidic | ArB(OH)₂ | Pyridinium (N⁺-H) | Cationic species | Generally more stable |
| Neutral | ArB(OH)₂ / [ArB(OH)₃]⁻ | Pyridine (N) | Zwitterion (N⁺-B⁻) | Highly unstable, rapid protodeboronation |
| Basic | [ArB(OH)₃]⁻ | Pyridine (N) | Anionic boronate | Susceptible to base-mediated protodeboronation |
Strategies to Mitigate Protodeboronation
Several strategies have been developed to overcome the instability of boronic acids and minimize protodeboronation during cross-coupling reactions.
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester is a common approach. Pinacol esters are widely used, but N-methyliminodiacetic acid (MIDA) boronates have emerged as particularly robust, air-stable crystalline solids. nih.govacs.org These esters protect the boronic acid functionality from premature decomposition.
Slow-Release Strategy: This approach utilizes stable boronic acid surrogates, such as MIDA boronates, which undergo slow, controlled hydrolysis under the reaction conditions. This process maintains a very low steady-state concentration of the free, unstable boronic acid, ensuring that it is consumed in the desired cross-coupling reaction faster than it can decompose via protodeboronation.
Anhydrous Transmetalation: By using boronic esters under anhydrous conditions, the aqueous decomposition pathways can be circumvented entirely.
Lewis Acidity and Coordination Chemistry
Boronic acids are classic Lewis acids due to the electron-deficient boron atom, which can accept a pair of electrons from a Lewis base (like a hydroxide (B78521) ion) to form a tetrahedral boronate species. researchgate.netnih.govru.nl The Lewis acidity of a boronic acid is directly related to its pKa.
For this compound, the presence of two nitrogen atoms introduces complex coordination behavior. The pyridine nitrogen, being a Lewis base, can engage in either intramolecular or intermolecular coordination. Intramolecular coordination to the boron center can influence the Lewis acidity of the boronic acid and its reactivity profile. aablocks.com Intermolecularly, the pyridine nitrogen can coordinate to metal catalysts (e.g., palladium or copper) used in cross-coupling reactions. mdpi.com This coordination can be beneficial, potentially facilitating catalyst delivery or influencing the electronics of the catalytic cycle. However, it can also be detrimental by leading to catalyst inhibition. The piperidine nitrogen, being a more flexible and basic aliphatic amine, can also participate in coordination, further complicating the reactivity and necessitating careful optimization of reaction conditions.
Interaction with Lewis Bases and Nucleophiles
Boronic acids are known to be weak Lewis acids. wiley-vch.de Their sp2-hybridized boron atom, with its vacant p-orbital, readily interacts with Lewis bases and nucleophiles. wiley-vch.de This interaction involves the donation of a lone pair of electrons from the nucleophile to the empty orbital of the boron atom. For a compound like this compound, both the nitrogen of the pyridine ring and the piperidine moiety can influence the Lewis acidity of the boron center. However, the primary interaction with external Lewis bases, such as amines and hydroxide ions, occurs directly at the boron atom. wiley-vch.de
The pyridine ring, being an electron-withdrawing group, can modulate the reactivity of the boronic acid group. Nucleophilic substitution reactions on the pyridine ring itself typically occur at the 2 and 4 positions, as the nitrogen atom makes these positions electron-deficient. quimicaorganica.orgyoutube.com While this is a feature of the pyridine core, the boronic acid group's primary interaction with nucleophiles is characterized by addition to the boron atom rather than substitution on the ring. Studies on various boronic acids have shown that they can form stable complexes with Lewis bases like aliphatic amines and pyridine. wiley-vch.de
Formation of Tetrahedral Boronate Complexes
The interaction between a boronic acid and a Lewis base leads to a change in the geometry of the boron center. Upon accepting a pair of electrons, the boron atom rehybridizes from a trigonal planar (sp2) configuration to a tetrahedral (sp3) geometry. researchgate.net This results in the formation of a tetrahedral boronate complex, also referred to as a boronate "ate" complex.
This transformation is a fundamental step in many of the catalytic and biological functions of boronic acids. For instance, boronic acids are well-known for their ability to form cyclic diesters with cis-diol compounds, a reaction that proceeds through a tetrahedral intermediate. nih.gov The formation of these complexes is typically reversible and pH-dependent. Kinetic studies on the complexation of various arylboronic acids have shown that both the neutral trigonal boronic acid and the anionic tetrahedral boronate ion can be reactive species. researchgate.net In the case of this compound, interaction with nucleophiles such as water, hydroxide, or alcohols would lead to the formation of the corresponding tetrahedral boronate species. The stability and reactivity of these complexes are crucial for the compound's utility in sensing and catalysis. nih.govrsc.org
Catalytic Applications of Boronic Acids
The unique electronic properties of boron allow organoboron species, including boronic acids, to function as versatile catalysts for a wide range of organic transformations. nih.gov Their stability, low toxicity, and ability to form reversible covalent bonds with hydroxyl groups make them an attractive class of organocatalysts. rsc.orgnih.gov
Organocatalysis
As organocatalysts, boronic acids primarily function as Lewis acids. acs.org This catalytic activity is harnessed in reactions such as dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.govacs.org By coordinating to oxygen-containing functional groups, the boronic acid can activate substrates towards nucleophilic attack. For example, boric acid has been shown to be an effective catalyst for multicomponent reactions like the Biginelli and Mannich reactions. nih.gov Arylboronic acids can also catalyze cycloaddition reactions by activating unsaturated carboxylic acids. nih.gov Furthermore, some boronic acids have been developed as hydrogen bond donor catalysts, expanding their catalytic scope. acs.org
Activation of Carboxylic Acids for Amidation
Boronic acids have emerged as highly effective catalysts for the direct amidation of carboxylic acids with amines, providing an atom-economical alternative to traditional coupling reagents. rsc.orgacs.org The catalytic cycle is generally understood to involve the activation of the carboxylic acid.
The proposed mechanism proceeds through the following key steps:
Formation of an Acyloxyboronic Acid Intermediate : The boronic acid reacts with a carboxylic acid in a dehydration step to form a mono(acyloxy)boronic acid, which is a type of mixed anhydride. rsc.orgresearchgate.net This step is often reversible and thermodynamically unfavorable, necessitating the removal of water, typically with molecular sieves, to drive the reaction forward. rsc.org
Nucleophilic Attack : The resulting acyloxyboronic acid intermediate is highly electrophilic. An amine then attacks the activated carbonyl carbon. researchgate.net
Formation of a Tetrahedral Intermediate : This attack forms a tetracoordinate acyl boronate intermediate. rsc.orgresearchgate.net
Product Formation and Catalyst Regeneration : The rate-determining step is often the cleavage of the C-O bond of this tetrahedral intermediate, which releases the amide product and regenerates the boronic acid catalyst. rsc.orgresearchgate.net
While this monoacyloxyboron mechanism is widely cited, some studies suggest alternative pathways, possibly involving dimeric boron species, may also be operative. nih.govrsc.org The catalytic activity can be tuned by modifying the substituents on the aryl ring of the boronic acid. For instance, ortho-iodophenylboronic acid and its derivatives have been shown to be particularly efficient catalysts for amidation at room temperature. acs.org
Table 1: Examples of Arylboronic Acid Catalysts in Amidation Reactions This table is representative of the types of catalysts used and is not an exhaustive list.
| Catalyst | Key Features | Reference |
|---|---|---|
| ortho-Iodophenylboronic acid | High catalytic activity at room temperature. acs.org | acs.org |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Kinetically more active than the parent ortho-iodophenylboronic acid. acs.org | acs.org |
| 3,4,5-Trifluorobenzeneboronic acid | One of the early examples of boronic acid catalyzed amidation. researchgate.net | researchgate.net |
Kinetic Resolution of Hydroxyketones
Boronic acids and their derivatives play a crucial role in asymmetric synthesis, including the resolution of racemic mixtures. While direct kinetic resolution of hydroxyketones using this compound is not widely documented, related boron compounds are used in methodologies that achieve stereoselective transformations of these substrates.
A notable example is the synergistic use of a palladium catalyst and a borinic acid for the diastereo- and enantioselective allylation of α-hydroxy ketones. acs.org In this process, the achiral borinic acid acts as a nucleophilic activator for the α-hydroxy ketone. It reacts with the substrate to form a tetracoordinated enediol boronate complex. acs.org This activated complex then reacts with a chiral π-allyl palladium complex, leading to the formation of allyl-substituted α-hydroxy ketones with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 24:1 dr). acs.org Although this is a dual catalytic system, it demonstrates the principle of using a boron species to activate a hydroxyketone for a stereoselective reaction.
Another related application is the catalytic asymmetric reduction of prochiral ketones to chiral alcohols using oxazaborolidine catalysts (CBS reduction), which are derived from borane (B79455). nih.govwikipedia.org This widely used method showcases the utility of boron-based reagents in controlling stereochemistry in reactions involving ketones.
Table 2: Selected Substrate Scope for the Pd/Borinic Acid-Catalyzed Asymmetric Allylation of α-Hydroxy Ketones Data adapted from related research to illustrate the principle. acs.org
| α-Hydroxy Ketone Substrate | Allylic Carbonate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| 2-Hydroxy-1-phenylethan-1-one | Cinnamyl methyl carbonate | 10:1 | 98 |
| 2-Hydroxy-1-(naphthalen-2-yl)ethan-1-one | Cinnamyl methyl carbonate | 12:1 | 99 |
| 1-Hydroxy-3-phenylpropan-2-one | Cinnamyl methyl carbonate | 15:1 | 98 |
| 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one | Cinnamyl methyl carbonate | 10:1 | 97 |
Compound Index
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the hydrogen, carbon, and boron atoms within the 2-Piperidinopyridine-4-boronic acid molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule and their connectivity. For derivatives of 2-piperidinopyridine (B1585375), characteristic signals corresponding to the protons on both the piperidine (B6355638) and pyridine (B92270) rings are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, in a related compound, 2-isopropylaniline, the aromatic protons appear in the range of δ 6.61-7.11 ppm, while the aliphatic protons of the isopropyl group are observed at δ 1.23 and 2.81-2.88 ppm. Similarly, for this compound, distinct signals for the pyridine ring protons and the methylene (B1212753) protons of the piperidine ring would be expected.
Table 1: Representative ¹H NMR Spectral Data for Related Structures
| Functional Group | Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic Protons | 6.5 - 8.0 |
| Piperidine Protons (α to N) | ~3.5 |
| Piperidine Protons (other) | 1.5 - 1.8 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. The signals for sp²-hybridized carbons, such as those in the pyridine ring and the carbon bearing the boronic acid group, appear downfield (at higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring. For example, in 4-aminobenzonitrile, the aromatic carbons resonate at δ 99.5, 114.4, 120.4, 133.7, and 150.8 ppm.
Table 2: Representative ¹³C NMR Spectral Data for Related Structures
| Carbon Type | Chemical Shift (δ) Range (ppm) |
|---|---|
| Pyridine Ring Carbons | 110 - 160 |
| Piperidine Ring Carbons | 20 - 50 |
Note: The chemical shift of the carbon attached to boron can be influenced by the hybridization state of the boron atom.
Boron-11 NMR (¹¹B NMR) spectroscopy is a specialized technique that is highly effective for characterizing boron-containing compounds. It provides direct information about the electronic environment and coordination state of the boron atom. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and greater sensitivity. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state. Trigonal planar (sp² hybridized) boronic acids typically resonate in the range of δ 27-33 ppm, while tetrahedral (sp³ hybridized) boronate species, formed by coordination with a Lewis base, appear at higher fields (lower ppm values), typically between δ 3-10 ppm. This technique is particularly useful for studying the interactions of boronic acids with diols or other Lewis bases.
Table 3: Typical ¹¹B NMR Chemical Shifts for Boronic Acids and Derivatives
| Boron Species | Hybridization | Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Trigonal Boronic Acid (RB(OH)₂) | sp² | 27 - 33 |
| Tetrahedral Boronate Ester | sp³ | 3 - 10 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of boronic acids, electrospray ionization (ESI) is a commonly employed technique. ESI-MS analysis of boronic acids can sometimes be complicated by the formation of dehydration products (boroxines), solvent adducts, and dimer ions. However, with optimized instrument parameters, clear mass spectra can be obtained. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For phenylboronic acid, for example, the most intense fragment ions observed are typically BO⁻ and BO₂⁻.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This technique has been successfully used to study the structure of various boronic acid adducts.
Chromatographic Methods (e.g., Column Chromatography, TLC)
Chromatographic techniques are essential for the purification and analysis of this compound.
Column Chromatography: This is a standard purification technique used to separate the target compound from impurities. For boronic acids and their derivatives, silica (B1680970) gel or neutral alumina (B75360) can be used as the stationary phase. The choice of eluent (mobile phase) depends on the polarity of the compound and impurities. A mixture of hexanes and ethyl acetate (B1210297) is a common eluent system for compounds of moderate polarity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a compound. For the visualization of boronic acids on a TLC plate, specific staining agents can be used. Alizarin, for example, forms a fluorescent complex with boronic acids, which can be observed under UV light (366 nm). Another method involves the use of curcumin, which forms a colored
Gas Chromatography (GC) Analysis
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by gas chromatography presents significant challenges due to the inherent chemical properties of boronic acids. Their high polarity and low volatility, stemming from the hydroxyl groups on the boron atom, make them unsuitable for direct injection into a GC system. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and strong interactions with the stationary phase, often resulting in the compound not eluting from the column at all.
To overcome these limitations, a derivatization step is essential to convert the polar boronic acid group into a more volatile and thermally stable ester. This process involves reacting the boronic acid with a suitable diol, such as pinacol (B44631), to form a cyclic boronate ester. This chemical modification decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis. chromatographyonline.comgoogle.com Silylation, a common derivatization technique in GC for compounds with active hydrogens, also presents a viable strategy for enhancing volatility. phenomenex.com
Detailed Research Findings
While specific research detailing a validated GC method for this compound is not extensively published, the analysis of its derivatized form, such as the pinacol ester, can be approached using established methods for other boronic acid esters and pyridine derivatives. chromatographyonline.comgoogle.comnih.gov The analysis is typically performed using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the analyte. chromatographyonline.comnih.gov
The separation would be achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase like 5% phenyl/95% methyl polysiloxane. The temperature program would be optimized to ensure adequate separation from the derivatization reagent, by-products, and other potential impurities.
Below is a representative table of GC-MS parameters that could be applied for the analysis of a derivatized this compound. These parameters are based on methods used for analogous compounds. chromatographyonline.com
Table 1: Representative GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | 5% Phenyl/95% Methyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-2.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-Piperidinopyridine-4-boronic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyridine boronic acid precursors under inert conditions. A key step is the protection of the boronic acid group during reaction steps to prevent protodeboronation. Post-synthesis, purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) and verification via <sup>1</sup>H/<sup>11</sup>B NMR are critical to ensure ≥95% purity. Safety protocols for handling moisture-sensitive intermediates (e.g., anhydrous solvents, inert atmosphere) must be strictly followed .
Q. How can researchers characterize the boronic acid moiety in this compound for structural confirmation?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- <sup>11</sup>B NMR : A singlet near 30 ppm confirms the presence of the boronic acid group.
- FT-IR : B-O stretching vibrations at ~1340 cm<sup>-1</sup>.
- HPLC-MS : To verify molecular weight and detect impurities. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Refer to SDS guidelines for H318 (eye damage) and H335 (respiratory irritation) codes .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., pH, solvent polarity). Systematic optimization is required:
- pH Screening : Test reactions in buffered solutions (pH 7–9) to stabilize the boronate ester intermediate.
- Catalyst Screening : Compare Pd(PPh3)4 vs. Pd(dppf)Cl2 for Suzuki-Miyaura coupling efficiency.
- Kinetic Studies : Monitor reaction progress via <sup>11</sup>B NMR to identify decomposition pathways. Publish negative results to aid reproducibility .
Q. What strategies optimize the use of this compound in aqueous-phase Suzuki couplings for bioconjugation?
- Methodological Answer :
- Ligand Design : Use water-soluble ligands (e.g., sulfonated triphenylphosphine) to enhance catalyst stability.
- Co-solvent Systems : Employ DME/H2O or THF/H2O mixtures to balance solubility and reactivity.
- Temperature Control : Maintain 50–60°C to accelerate coupling while minimizing boronic acid hydrolysis. Validate yields via LC-MS and <sup>19</sup>F NMR (if fluorinated substrates are used) .
Q. How does the piperidine ring influence the stability of this compound under physiological conditions?
- Methodological Answer : The piperidine moiety increases lipophilicity, potentially enhancing cell membrane permeability but also accelerating aggregation. Assess stability via:
- Dynamic Light Scattering (DLS) : Detect particle formation in PBS or cell culture media.
- Circular Dichroism (CD) : Monitor conformational changes under varying pH/temperature.
- Metabolic Stability Assays : Use liver microsomes to predict in vivo degradation rates .
Q. What analytical methods are most reliable for detecting trace impurities in synthesized batches?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Identify impurities with mass accuracy <2 ppm.
- Ion Chromatography : Detect inorganic residues (e.g., borate salts).
- X-ray Crystallography : Resolve structural anomalies in recrystallized samples. Cross-validate with independent labs to rule out instrument bias .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., pinacol) to isolate unstable intermediates.
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., stoichiometry, temperature).
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to identify bottlenecks in real time. Document all parameters for meta-analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
